REACTION_CXSMILES
|
[NH2:1][C:2]1[N:7]=[CH:6][C:5]([C:8]2[CH:17]=[CH:16][C:11]([C:12]([NH:14][CH3:15])=[O:13])=[C:10]([F:18])[CH:9]=2)=[CH:4][N:3]=1.Cl[CH2:20][CH:21]=O>C(O)(C)C>[F:18][C:10]1[CH:9]=[C:8]([C:5]2[CH:4]=[N:3][C:2]3[N:7]([CH:20]=[CH:21][N:1]=3)[CH:6]=2)[CH:17]=[CH:16][C:11]=1[C:12]([NH:14][CH3:15])=[O:13]
|
Name
|
|
Quantity
|
123 mg
|
Type
|
reactant
|
Smiles
|
NC1=NC=C(C=N1)C1=CC(=C(C(=O)NC)C=C1)F
|
Name
|
|
Quantity
|
0.318 mL
|
Type
|
reactant
|
Smiles
|
ClCC=O
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 90° C. for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under vacuum
|
Type
|
CUSTOM
|
Details
|
the residue was triturated with ethyl acetate and hexanes
|
Type
|
CUSTOM
|
Details
|
The solid formed
|
Type
|
CUSTOM
|
Details
|
was collected
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=O)NC)C=CC(=C1)C=1C=NC=2N(C1)C=CN2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 120 mg | |
YIELD: PERCENTYIELD | 88.8% | |
YIELD: CALCULATEDPERCENTYIELD | 88.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |